

Preliminary risk assessment of Galaxolide in consumer products

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An In-depth Technical Guide to the Preliminary Risk Assessment of **Galaxolide** in Consumer Products

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][2] Its widespread use results in continuous environmental release and significant human exposure, primarily through dermal contact.[1][3] Residues have been detected in human tissues, including blood, adipose tissue, and breast milk, indicating systemic absorption.[4] This guide provides a preliminary risk assessment of Galaxolide, summarizing its prevalence in consumer goods, human exposure levels, and toxicological profile. The assessment highlights concerns regarding its potential as an endocrine disruptor and reproductive toxicant, supported by both in vivo and in vitro data. Detailed experimental protocols for its detection and toxicological evaluation are provided to support further research and regulatory consideration.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding **Galaxolide** concentrations, human exposure, and toxicological endpoints.

Table 1: Concentration of **Galaxolide** in Consumer Products



Product Category	Concentration Range	Reference
Perfumes	Up to 5.0 mg/g	_
Perfumes	Up to 15 mg/g (1.5% w/w)	-
Body Lotions & Moisturizers	Up to 3.7 mg/g	
Deodorants	Up to 2.3 mg/g	-
Perfumed Body Cream	280.78 ± 8.19 mg/kg	
Children's Glycerin Soap	300.48 ± 8.819 mg/kg	
Toothpaste	0.04 ± 0.01 mg/kg	_
Children's Baby Wipes	0.001 ± 0.001 mg/kg	_

Table 2: Human Exposure and Biomonitoring Data for Galaxolide

Metric	Value	Population / Matrix	Reference
Estimated Daily Dermal Exposure	904 μ g/day	Adults	
Estimated Daily Dermal Exposure	277.10 ± 0.02 μ g/day	Children (0-5 years)	
Geometric Mean Concentration	0.139 ng/g (wet weight)	Blood Serum (Adults & Teens)	
Geometric Mean Concentration	0.483 ng/g (wet weight)	Whole Blood (Newborns)	
Detection	Present	Human Adipose Tissue	-
Detection	Present	Human Breast Milk	•

Table 3: Ecotoxicological Endpoints for Galaxolide



Species	Endpoint	Value	Reference
Phaeodactylum tricornutum (Microalga)	Growth Inhibition (IC10)	0.127 μg/L	
Paracentrotus lividus (Sea Urchin)	Larval Development (EC50)	4.063 μg/L	
Navicula sp. (Microalga)	Growth Inhibition (3-day EC50)	0.050 mg/L	
Various Aquatic Species	Predicted No-Effect Conc. (PNEC)	6.8 μg/L (Freshwater)	-
Chironomus riparius (Midge)	Chronic Toxicity (28-day NOEC)	250 mg/kg dw (Sediment)	
Lumbriculus variegatus (Blackworm)	Chronic Toxicity (28- day NOEC)	16.2 mg/kg dw (Sediment)	-
Hyalella azteca (Amphipod)	Chronic Toxicity (28-day NOEC)	7.1 mg/kg dw (Sediment)	-
Eisenia fetida (Earthworm)	Reproduction (56-day NOEC)	45 mg/kg dw (Soil)	-

Table 4: Mammalian and In Vitro Toxicological Data for Galaxolide



Model	Endpoint	Observation	Reference
Male Rats	Reproductive System	Reduced sperm concentration/motility, increased sperm deformity, seminiferous tubule atrophy.	
Male Rats	Endocrine Hormones	Reduced serum testosterone; induced luteinizing hormone (LH) and follicle- stimulating hormone (FSH).	
Male Rats	Oxidative Stress	Increased oxidative stress markers in serum and testicular tissue.	_
In Vitro	Androgen Receptor	Agonist activity.	
In Vitro (Fish)	Estrogen Receptor	Exhibits both estrogenic and antiestrogenic activity.	
Regulatory Proposal	Classification	Proposed as "Reproductive Toxicity; Category 1B (H360Df: May damage the fetus. Suspected of damaging fertility.)" by ANSES.	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of risk assessment data.



Analytical Method for Galaxolide in Consumer Products

A widely used method is Dispersive Solid-Phase Extraction (QuEChERS) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL).

- Sample Preparation: Weigh 2 grams of the homogenized personal care product sample into a 50 mL polypropylene tube.
- Initial Extraction: Add 5 mL of deionized water (as a co-solvent) and vortex vigorously for 3 minutes. Add 15 mL of acetonitrile, vortex for another 3 minutes, and sonicate for 10 minutes to ensure thorough homogenization.
- Phase Separation: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Centrifuge at >3500 rpm for 10 minutes.
- Dispersive SPE Cleanup: Transfer the supernatant (acetonitrile layer) to a new tube containing a cleanup sorbent (e.g., PSA primary secondary amine, to remove fatty acids, and C18, to remove nonpolar interferences). Vortex for 1 minute and centrifuge.
- Quantification: Collect the final supernatant and analyze using an HPLC-FL system. The
 method validation should include parameters like linearity (e.g., 0.005–1.002 mg/kg), limit of
 detection (LOD) (e.g., 0.001 mg/kg), repeatability, and recovery rates (typically 65-95%
 depending on the matrix).

Marine Algae Growth Inhibition Test

This protocol is based on standardized guidelines from the OECD and US EPA.

- Test Organism: A marine microalga species such as Phaeodactylum tricornutum.
- Culture Conditions: Maintain axenic stock cultures in an appropriate marine algal growth medium under controlled temperature and a 16:8 hour light:dark cycle.
- Exposure: Inoculate exponentially growing microalgae into test flasks containing a range of environmentally relevant concentrations of Galaxolide (e.g., 0.005–5 μg/L) and a solvent control.



- Incubation: Incubate test flasks under the same conditions as the stock cultures for a period of 72 hours.
- Endpoint Measurement: Measure algal growth (biomass) daily using methods such as cell counts with a hemocytometer or spectrophotometric absorbance.
- Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Determine the concentration that causes 10% inhibition (IC10) using appropriate statistical software.

Subchronic Reproductive Toxicity Study in Rats

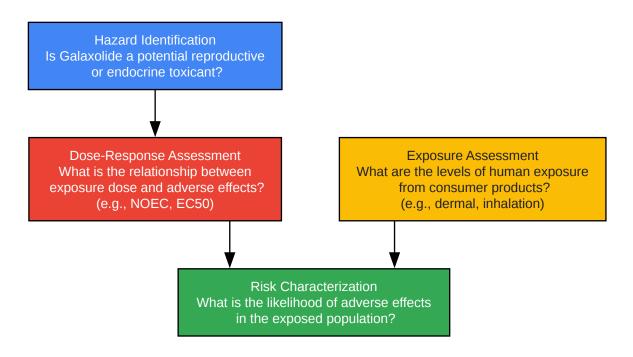
This protocol describes an in vivo assay to assess effects on the male reproductive system.

- Animal Model: Mature male Sprague-Dawley or Wistar rats.
- Administration: Administer Galaxolide daily via oral gavage for a subchronic period (e.g., 28 or 90 days). Include a vehicle control group.
- Endpoint Collection: At the end of the exposure period, collect blood samples for hormone analysis and euthanize the animals.
- Semen Analysis: Collect sperm from the cauda epididymis to assess sperm concentration, motility, and morphology according to established toxicological guidelines.
- Hormone Analysis: Use immunoassays (e.g., ELISA) to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
- Histopathology: Excise testes and fix in Bouin's solution. Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Microscopically examine for abnormalities such as atrophy of seminiferous tubules.
- Gene Expression: Extract RNA from testicular tissue to perform quantitative PCR (qPCR) on genes involved in androgen synthesis.

Visualizations: Workflows and Pathways Risk Assessment Framework



The preliminary risk assessment for **Galaxolide** follows a structured, four-step process to characterize the potential for adverse health effects.



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Preliminary Risk Assessment Workflow for Galaxolide.

Analytical Workflow for Galaxolide in Cosmetics

This diagram illustrates the key steps in quantifying **Galaxolide** in a complex matrix like a body lotion or cream.



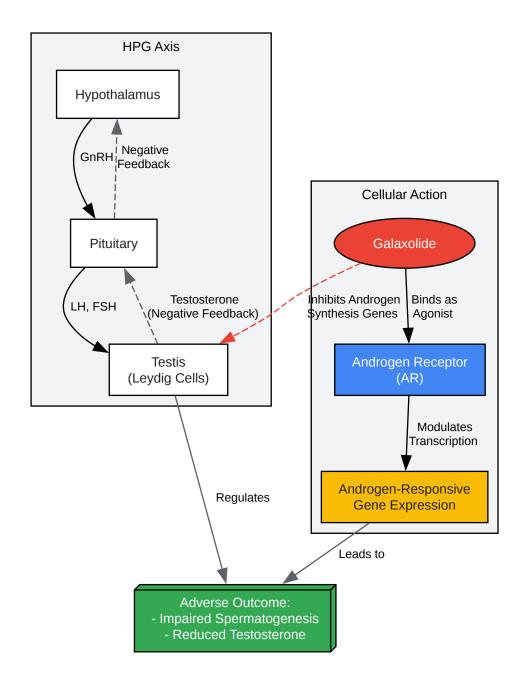
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QuEChERS-HPLC-FL Experimental Workflow.

Postulated Endocrine Disruption Signaling Pathway

Galaxolide is suspected of disrupting the male reproductive system by interfering with the Hypothalamic-Pituitary-Gonadal (HPG) axis and acting on the androgen receptor.





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